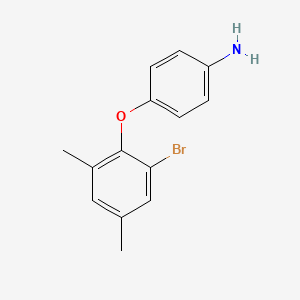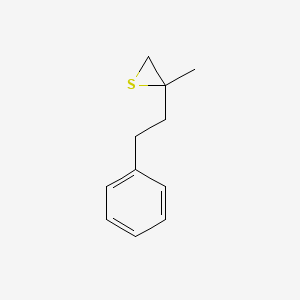![molecular formula C6H8Br4F2O B14298690 1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane CAS No. 112009-40-2](/img/structure/B14298690.png)
1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane is an organobromine compound characterized by the presence of bromine and fluorine atoms attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane typically involves the reaction of 1,3-dibromopropane with fluorinated reagents under controlled conditions. One common method is the free radical addition of allyl bromide and hydrogen bromide . Another approach involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes or alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and zinc for reduction. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield diols, while oxidation can produce corresponding ketones or aldehydes.
科学的研究の応用
1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Investigated for its potential as a crosslinking agent in protein and nucleic acid studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane involves the interaction of its bromine and fluorine atoms with molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, nucleic acids, or other biomolecules. The specific pathways and molecular targets depend on the context of its use, such as in crosslinking or as a reagent in organic synthesis .
類似化合物との比較
Similar Compounds
1,3-Dibromopropane: A simpler analog with two bromine atoms on a propane backbone.
1,3-Dibromo-2-propanol: Contains a hydroxyl group in addition to bromine atoms.
2,3-Dibromo-1,4-butanediol: A related compound with a different carbon backbone and additional bromine atoms.
Uniqueness
1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound for scientific investigations.
特性
CAS番号 |
112009-40-2 |
|---|---|
分子式 |
C6H8Br4F2O |
分子量 |
453.74 g/mol |
IUPAC名 |
1,3-dibromo-2-(1,3-dibromo-2-fluoropropan-2-yl)oxy-2-fluoropropane |
InChI |
InChI=1S/C6H8Br4F2O/c7-1-5(11,2-8)13-6(12,3-9)4-10/h1-4H2 |
InChIキー |
QTCNQOGABCKNSO-UHFFFAOYSA-N |
正規SMILES |
C(C(CBr)(OC(CBr)(CBr)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane](/img/structure/B14298615.png)
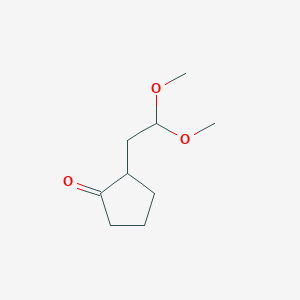
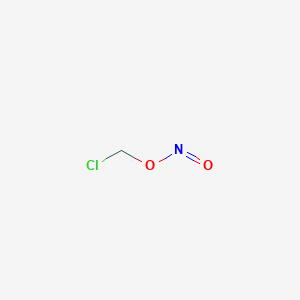

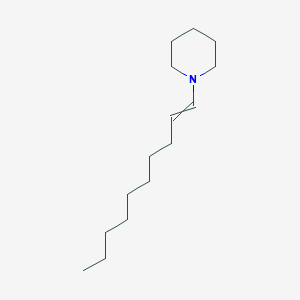
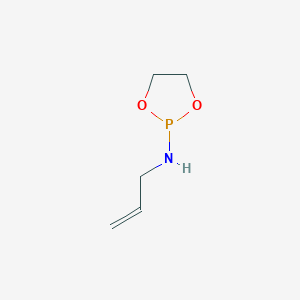


![Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate](/img/structure/B14298649.png)
![1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14298650.png)
